molecular formula C6H5ClNNaO3S B12960540 Sodium 2-amino-5-chlorobenzenesulphonate CAS No. 53685-26-0

Sodium 2-amino-5-chlorobenzenesulphonate

Cat. No.: B12960540
CAS No.: 53685-26-0
M. Wt: 229.62 g/mol
InChI Key: YLAXWZLLLKPTRC-UHFFFAOYSA-M
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Description

Sodium 2-amino-5-chlorobenzenesulphonate is a chemical compound with the molecular formula C6H5ClNNaO3S and a molar mass of 229.61657 g/mol . It is commonly used in various scientific and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium 2-amino-5-chlorobenzenesulphonate typically involves the sulfonation of 2-amino-5-chlorobenzene. This process can be carried out using chlorosulfonic acid or sulfur trioxide in the presence of a suitable solvent. The reaction is usually conducted at elevated temperatures to ensure complete sulfonation .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction conditions and yields a higher purity product. The final product is then purified through crystallization or recrystallization techniques .

Chemical Reactions Analysis

Types of Reactions

Sodium 2-amino-5-chlorobenzenesulphonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Sodium 2-amino-5-chlorobenzenesulphonate is widely used in scientific research due to its versatility:

Mechanism of Action

The mechanism of action of Sodium 2-amino-5-chlorobenzenesulphonate involves its interaction with specific molecular targets. It can act as a nucleophile in substitution reactions, where it donates an electron pair to form a new chemical bond. Additionally, it can participate in redox reactions, where it either gains or loses electrons .

Comparison with Similar Compounds

Similar Compounds

  • Sodium 2-amino-5-bromobenzenesulphonate
  • Sodium 2-amino-5-iodobenzenesulphonate
  • Sodium 2-amino-5-fluorobenzenesulphonate

Uniqueness

Sodium 2-amino-5-chlorobenzenesulphonate is unique due to its specific chlorine substitution, which imparts distinct chemical properties compared to its bromine, iodine, and fluorine counterparts. This uniqueness makes it particularly useful in certain chemical reactions and applications .

Biological Activity

Sodium 2-amino-5-chlorobenzenesulphonate, also known as sodium 2-amino-5-chlorobenzenesulfonate or simply as a sulfonate derivative, has garnered attention in various biological studies due to its potential applications in pharmacology and biochemistry. This article provides a comprehensive overview of the biological activities associated with this compound, supported by data tables and relevant case studies.

  • Chemical Formula : C₆H₅ClNNaO₃S
  • Molecular Weight : 229.62 g/mol
  • CAS Number : 130-11-4

This compound is characterized by its sulfonic acid group, which contributes to its solubility and reactivity in biological systems.

Antioxidant Activity

Recent studies have highlighted the compound's antioxidant properties. A study examined its ability to inhibit free radicals, suggesting that it may serve as an effective antioxidant agent. The compound was tested alongside various metal complexes, revealing significant differences in antioxidant capacity measured by IC50 values:

CompoundIC50 Value (µM)
Ascorbic Acid0.022
This compound0.124
Zn-complex0.186
Mn-complex0.316
Co-complex0.635
Cu-complex2.234
Ni-complex2.351

This data indicates that this compound exhibits a strong capacity for free radical scavenging, positioning it as a potential candidate for further research in antioxidant therapies .

Inhibition of Enzymatic Activity

In addition to its antioxidant properties, this compound has been investigated for its role as an inhibitor of specific enzymatic activities. Research has identified small benzene sulfonates, including this compound, as promising inhibitors of sphingomyelinase D (SMase D), which is implicated in the pathophysiology of Loxosceles spider envenomation.

The inhibition mechanism was studied using fluorimetric assays to measure hydrolytic activity on sphingomyelin substrates. The compound demonstrated significant inhibitory effects on SMase D, which is crucial for mitigating hemolytic and dermonecrotic effects associated with spider bites:

InhibitorKi Value (µM)
This compound0.54

This suggests that this compound may have therapeutic potential in treating conditions related to venomous bites .

Antimicrobial Activity

The antimicrobial efficacy of this compound has also been evaluated. However, findings indicate limited effectiveness against bacterial and fungal growth at various concentrations tested:

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureusNot effective
Escherichia coliNot effective
Candida albicansNot effective

These results suggest that while the compound possesses some biological activity, its antimicrobial properties may not be robust enough for therapeutic applications against common pathogens .

Case Studies and Applications

  • Antioxidant Applications : A study focused on the synthesis of metal complexes derived from this compound demonstrated enhanced antioxidant activity compared to the ligand alone, indicating potential applications in developing antioxidant therapies.
  • Venom Inhibition : The exploration of this compound as a SMase D inhibitor presents a novel approach to treating envenomation from Loxosceles spiders, highlighting its potential role in emergency medicine and toxicology.
  • Pharmaceutical Development : Ongoing research into the compound's interactions with various biological targets suggests avenues for developing new pharmaceuticals aimed at conditions like osteoporosis and other diseases mediated by proteolytic enzymes .

Properties

CAS No.

53685-26-0

Molecular Formula

C6H5ClNNaO3S

Molecular Weight

229.62 g/mol

IUPAC Name

sodium;2-amino-5-chlorobenzenesulfonate

InChI

InChI=1S/C6H6ClNO3S.Na/c7-4-1-2-5(8)6(3-4)12(9,10)11;/h1-3H,8H2,(H,9,10,11);/q;+1/p-1

InChI Key

YLAXWZLLLKPTRC-UHFFFAOYSA-M

Canonical SMILES

C1=CC(=C(C=C1Cl)S(=O)(=O)[O-])N.[Na+]

Origin of Product

United States

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